2-(3-Hydroxyphenyl)acetohydrazide

Vue d'ensemble

Description

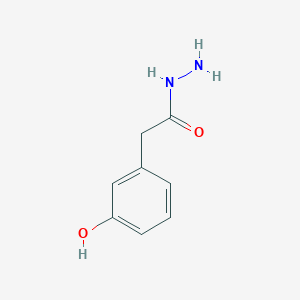

2-(3-Hydroxyphenyl)acetohydrazide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of hydrazide and features a hydroxyphenyl group attached to an acetohydrazide moiety.

Mécanisme D'action

Target of Action

It is known that hydrazide-hydrazone compounds, which include 2-(3-hydroxyphenyl)acetohydrazide, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that molecules containing a thiazole ring, which is similar to the structure of this compound, can behave unpredictably when entering physiological systems . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Biochemical Pathways

It is known that the biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . In the CoA-independent non-β-oxidative pathway, the t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety .

Result of Action

It is known that hydrazide-hydrazone compounds, which include this compound, can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the environment can affect the action of many compounds, including those with structures similar to this compound .

Analyse Biochimique

Biochemical Properties

2-(3-Hydroxyphenyl)acetohydrazide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . This inhibition is significant as it can affect the metabolism and excretion of various endogenous and exogenous compounds. Additionally, this compound interacts with other enzymes and proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-glucuronidase can lead to changes in the cellular levels of glucuronides, impacting cellular detoxification processes . Furthermore, this compound has shown antimicrobial activity, indicating its potential to affect microbial cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of β-glucuronidase involves binding to the enzyme’s active site, preventing the hydrolysis of glucuronides . This binding interaction is crucial for its biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include the degradation of 3-phenylpropanoate and 3-(3-hydroxyphenyl)propanoate to 2-hydroxypentadienoate . These metabolic pathways are essential for understanding the compound’s bioavailability and potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its biochemical activity and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(3-Hydroxyphenyl)acetohydrazide can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically involves refluxing the mixture in ethanol for several hours, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Hydroxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form alcohols.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohols and hydrazine derivatives.

Substitution: Various substituted hydrazides and hydrazones.

Applications De Recherche Scientifique

Chemistry: Used as a building block for synthesizing heterocyclic compounds and Schiff bases.

Biology: Investigated for its antimicrobial and antioxidant properties.

Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the synthesis of polymers and materials with specific properties.

Comparaison Avec Des Composés Similaires

Cyanoacetohydrazide: Another hydrazide derivative used in the synthesis of heterocyclic compounds.

Phenoxyacetohydrazide: Known for its β-glucuronidase inhibition activity.

Indole derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities

Uniqueness: 2-(3-Hydroxyphenyl)acetohydrazide is unique due to its specific structural features, such as the hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Activité Biologique

2-(3-Hydroxyphenyl)acetohydrazide is a hydrazone derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Target Enzymes and Pathways

The biological activity of this compound is largely attributed to its interaction with various enzymes and biochemical pathways. Notably, it has been shown to inhibit β-glucuronidase , an enzyme involved in the hydrolysis of glucuronides, which plays a role in drug metabolism and detoxification processes. This inhibition can lead to altered cellular levels of glucuronides, impacting detoxification and potentially enhancing the efficacy of co-administered drugs.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : Modulates pathways that affect gene expression and cellular metabolism.

- Antimicrobial Activity : Exhibits significant antibacterial effects against various pathogens, including strains of Staphylococcus aureus and Escherichia coli.

Antimicrobial Properties

This compound has demonstrated potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 3.91 | Higher than nitrofurantoin (7.81) |

| Escherichia coli | 15.62 | Comparable to ampicillin (15.62) |

| Bacillus cereus | 3.91 | Higher than cefuroxime (31.25) |

This data underscores the compound's potential as a novel antimicrobial agent .

Anticancer Activity

The compound also exhibits anticancer properties. Research indicates that it can induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases. For example, studies have shown that derivatives of this compound have IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiproliferative Studies : A study found that this compound showed strong antiproliferative effects on various cancer cell lines, outperforming existing treatments in some cases .

- In Vivo Studies : Animal model studies revealed that lower doses of the compound exhibited beneficial effects without significant toxicity, while higher doses led to adverse effects such as cellular toxicity.

- Pharmacokinetic Profiles : In silico models predict favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability .

Propriétés

IUPAC Name |

2-(3-hydroxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-2-1-3-7(11)4-6/h1-4,11H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMWAWFJGJIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.